molecular formula C29H24F3N5OS B1227486 [4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone

[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone

Cat. No. B1227486
M. Wt: 547.6 g/mol
InChI Key: PRONAQWXGYDKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone is a diarylmethane.

Scientific Research Applications

Structural Analysis and Isomorphism

The structural analysis of small heterocyclic analogues, including compounds similar to 4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone, revealed isomorphous behaviors, obeying the chlorine-methyl exchange rule. These structures displayed extensive disorder, complicating automatic isomorphism detection in data-mining processes. This insight is crucial for understanding the structural complexities and potential applications of such compounds in scientific research (Swamy et al., 2013).

Anticancer Activity

A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, structurally related to the compound , was synthesized and evaluated for anticancer activity in cervical cancer cells. These conjugates, particularly one closely related to the compound of interest, showed significant antiproliferative activity and induced cell-cycle arrest, highlighting their potential as p53 activators in cancer therapy (Kamal et al., 2012).

Enzyme Inhibitory Activity

Thiophene-based heterocyclic compounds, akin to the molecule of interest, have been designed and evaluated for their in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase. These studies suggest potential therapeutic applications for neurodegenerative disorders, demonstrating the versatile scientific applications of such molecules (Cetin et al., 2021).

Antimicrobial and Antifungal Agents

Novel pyrazole derivatives, including compounds with structural similarities to the target molecule, have been synthesized and characterized for their potential antimicrobial and anticancer activities. These compounds exhibited notable antimicrobial properties, further emphasizing the broad spectrum of scientific applications for these heterocyclic compounds (Hafez et al., 2016).

Antibacterial and Antifungal Activities

Another study focused on the synthesis and characterization of novel 1,5-disubstituted pyrazole and isoxazole derivatives, closely related to the compound of interest. These derivatives demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Sanjeeva et al., 2022).

properties

Product Name

[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone

Molecular Formula

C29H24F3N5OS

Molecular Weight

547.6 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C29H24F3N5OS/c30-29(31,32)25-18-23(24-12-7-17-39-24)34-27-22(19-33-37(25)27)28(38)36-15-13-35(14-16-36)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-19,26H,13-16H2

InChI Key

PRONAQWXGYDKCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CS6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone
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[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone
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[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone
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[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone
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[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone
Reactant of Route 6
[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone

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